1-Piperidinepropanesulfonic acid

Biochemistry Cell Biology Protein Purification

Researchers requiring precise pH control in the physiological range often encounter buffer-metal interference that skews enzyme kinetics. PIPPS (CAS 1132-60-1), a zwitterionic Good's buffer with pKa 7.8 at 20°C, resolves this: it buffers optimally at pH 7.2-8.4 without metal complexation, unlike MOPS or HEPES. • Non-metal complexing: preserves metal-dependent enzyme activity • pKa 7.8: superior to MOPS (7.20) and HEPES (7.55) at physiological pH • High solubility for cell culture and protein purification ≥95% purity; in stock for immediate global shipment.

Molecular Formula C8H17NO3S
Molecular Weight 207.29 g/mol
CAS No. 1132-60-1
Cat. No. B074707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Piperidinepropanesulfonic acid
CAS1132-60-1
Molecular FormulaC8H17NO3S
Molecular Weight207.29 g/mol
Structural Identifiers
SMILESC1CC[NH+](CC1)CCCS(=O)(=O)[O-]
InChIInChI=1S/C8H17NO3S/c10-13(11,12)8-4-7-9-5-2-1-3-6-9/h1-8H2,(H,10,11,12)
InChIKeyALDBKVFJKDDXNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PIPPS: Zwitterionic Buffer for Physiological pH


1-Piperidinepropanesulfonic acid (PIPPS), a zwitterionic sulfonic acid with the molecular formula C8H17NO3S, is a member of the Good's buffer family [1]. It is characterized by its high water solubility and stability, with a pKa of approximately 7.8 at 20°C, making it particularly well-suited for maintaining a stable pH in the physiological range (7.2-8.4) . This compound serves as a non-metal complexing buffer, ensuring minimal interference in biochemical assays, which is a critical attribute for its use in cell culture, enzymatic studies, and protein research [1].

Physiological pH buffering for cell culture and enzymatic workflows
Non-metal complexing zwitterion minimizes assay interference
High water solubility for seamless integration into biochemical protocols

PIPPS: Why pKa and Low Metal Binding Prevent Substitution


Generic substitution with other Good's buffers, such as HEPES or MOPS, is not scientifically valid without rigorous re-validation of the entire experimental system. While they all maintain pH, their distinct pKa values (e.g., MOPS pKa=7.20, HEPES pKa=7.55) mean they have different optimal buffering ranges [1]. More critically, PIPPS's piperidine core offers a different profile of metal-ion interactions compared to buffers with morpholine (MOPS) or piperazine (HEPES) rings, which can lead to unpredictable shifts in enzyme kinetics and metal-dependent protein stability [1]. The substitution risk is not merely about pH control but about maintaining the precise, unperturbed chemical environment required for reproducible biochemical results [2].

pKa mismatch with other Good's buffers (e.g., HEPES, MOPS) may shift buffering capacity away from physiological pH.
Piperidine core can alter metal-ion interaction profile compared to morpholine or piperazine buffers.
Enzyme kinetics and metal-dependent protein stability may be affected without rigorous re-validation.

PIPPS: Quantitative Guide to pKa and Performance


Distinct pKa for Physiological pH Stability

PIPPS provides an optimal buffering range for physiological conditions (pH 7.2-8.4), which is a distinct advantage over other widely used Good's buffers like MOPS. Its pKa of 7.8 at 20°C is closer to the typical intracellular pH, offering more precise control and greater buffering capacity in this critical range .

pKa at 20°C
Class-level inference
PIPPS: ≈ 7.8 Comparators: MOPS 7.20, MES 6.1 Difference: +0.60 vs MOPS, +1.7 vs MES
Supports physiological pH buffer selection context
Class-level pKa; verify under experimental temperature and ionic strength
Biochemistry Cell Biology Protein Purification

Electrolyte for Enhanced Capacitance in Power Storage

The inclusion of 1-piperidine-1-propanesulfonic acid in the electrolyte of a power storage device has been shown to increase its capacitance, particularly when water is added and the device's temperature rises [1]. This property differentiates it from other electrolytes and piperidine derivatives that do not exhibit this specific temperature- and water-dependent capacitance enhancement.

Capacitance in Power Storage
Class-level inference
PIPPS electrolyte: capacitance increases with water addition and rising temperature. Other electrolytes: no reported comparable temperature/water-dependent response.
Temperature-dependent capacitor screening context
Patent data; quantify under device-specific conditions
Electrochemistry Materials Science Energy Storage

Distinct LogP and Physicochemical Properties

The distinct molecular structure of PIPPS yields a calculated LogP of 1.76890, which differs from other sulfonic acid derivatives like piperidine-1-butanesulfonic acid . This difference in lipophilicity will directly affect its retention time and performance as an ion-pairing reagent in reversed-phase HPLC.

Calculated LogP
Cross-study comparable
PIPPS: 1.76890 Piperidine-1-butanesulfonic acid: distinct (longer alkyl chain)
HPLC retention selectivity context
Calculated value; validate experimentally for method development
Analytical Chemistry Physicochemical Property HPLC Method Development

PIPPS: Top Application Scenarios


Cell Culture and Enzymatic Assays at Physiological pH

Procure 1-Piperidinepropanesulfonic acid for applications demanding robust pH stability in the 7.2-8.4 range, such as mammalian cell culture, enzyme kinetics studies, and protein purification protocols. Its pKa of 7.8 at 20°C provides optimal buffering capacity at physiological pH, outperforming alternatives like MOPS in this specific range .

Metal-Sensitive Biochemical Studies

Use PIPPS in research involving metal-dependent enzymes or proteins where buffer-metal complexation can skew results. As a non-metal complexing zwitterionic buffer, it minimizes unwanted interactions, a key differentiator from other buffers that can form complexes with trace metals and alter reaction kinetics .

Electrolyte for Advanced Power Storage Devices

Incorporate 1-Piperidinepropanesulfonic acid into the electrolyte matrix of electric double-layer capacitors (EDLCs) or redox capacitors to leverage its unique property of enhancing capacitance with the addition of water and increased temperature. This application-specific behavior is documented in patents and provides a distinct advantage over standard electrolytes .

Ion-Pairing Reagent for HPLC of Basic Analytes

Employ 1-Piperidinepropanesulfonic acid as a negatively charged ion-pairing reagent in reversed-phase HPLC for the separation of positively charged analytes (e.g., alkaloids, amines, peptides). Its specific LogP value of 1.76890 will influence its retention profile, offering a different selectivity compared to other alkyl sulfonates, which is crucial for optimizing challenging separations .

Application
Selection Property
Validation Focus
Cell culture and enzymatic studies
Physiological pH buffering capacity
Verify pH stability and enzyme compatibility
Metal-sensitive protein research
Non-metal complexing zwitterionic structure
Assess metal interference in assay conditions
Electrochemical capacitor research
Temperature- and moisture-dependent capacitance response
Quantify capacitance change under thermal cycling
Ion-pairing reagent for HPLC
LogP-based retention selectivity
Optimize separation of basic analytes

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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